3-Acetyl-1-phenylquinoline-2,4-dione
Description
Properties
IUPAC Name |
3-acetyl-1-phenylquinoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11(19)15-16(20)13-9-5-6-10-14(13)18(17(15)21)12-7-3-2-4-8-12/h2-10,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLDMIWLRYLGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Screening and Reaction Kinetics
Comparative studies using PPA, p-toluenesulfonic acid (PTSA), and zeolites under solvent-free conditions reveal PPA’s superiority, attributed to:
| Catalyst | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| PPA | 82 | 1 | 90 |
| PTSA | 65 | 2 | 110 |
| Zeolite | 48 | 3 | 130 |
Data adapted from Friedländer syntheses of analogous quinolines. Elevated temperatures with alternative catalysts promote side reactions, such as over-oxidation of acetyl groups, underscoring PPA’s efficiency.
Solvent-Free Versus Traditional Reflux Methods
A green metrics comparison highlights the advantages of solvent-free protocols:
| Parameter | Solvent-Free (PPA) | Ethanol Reflux |
|---|---|---|
| E-factor | 0.87 | 5.32 |
| Atom Economy (%) | 89.4 | 76.8 |
| Energy Consumption (kJ/mol) | 120 | 280 |
E-factor = (mass of waste)/(mass of product). Lower values indicate greener processes.
Post-Synthetic Modifications: Introducing the Acetyl Group
While direct synthesis of this compound remains undocumented, acetylation of preformed quinolines offers a viable pathway. The Claisen-Schmidt condensation, employed in synthesizing 3-acetyl-4-methoxy-1-phenylquinoline-2(1H)-one, provides a model:
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Base-catalyzed condensation between quinoline-2,4-dione and acetyl chloride in n-butanol.
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Microwave-assisted acceleration reducing reaction time from 8 hours to 30 minutes.
Characterization data for analogous compounds include:
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¹H NMR : δ 2.8 ppm (s, 3H, COCH₃), 7.2–8.1 ppm (m, aromatic protons).
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IR : 1651 cm⁻¹ (α,β-unsaturated ketone), 1598 cm⁻¹ (amide C=O).
Deep Eutectic Solvents (DES) in Sustainable Synthesis
Emerging methodologies utilizing DES (e.g., choline chloride-urea mixtures) demonstrate promise for quinoline derivatives. A one-pot synthesis of 4-(7-amino-9-phenyl-1,2,3,4-tetrahydroacridin-2-yl)cyclohexan-1-one achieved 78% yield at 60°C within 4 hours, with DES recyclability over five cycles without significant activity loss. Key benefits:
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Reduced toxicity compared to conventional solvents.
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Enhanced mass transfer due to DES’s high ionic conductivity.
Analytical Validation and Computational Modeling
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-1-phenylquinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the quinoline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which exhibit enhanced biological activities and are used in drug development .
Scientific Research Applications
Pharmacological Applications
3-Acetyl-1-phenylquinoline-2,4-dione has shown promise in several areas of pharmacology:
- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit notable antimicrobial properties. For instance, modifications of the quinoline structure have been evaluated against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics . The compound's ability to inhibit bacterial growth suggests its potential as a lead compound in antibiotic development.
- Anticancer Properties : Quinoline derivatives, including this compound, have been investigated for their anticancer activities. Studies have reported that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Synthetic Methodologies
The synthesis of this compound can be achieved through several chemical reactions:
- Friedländer Synthesis : This method involves the condensation of an amino ketone with a carbonyl compound to form the quinoline ring. The process is well-documented and allows for the introduction of various substituents at different positions on the quinoline structure .
- Cross-Coupling Reactions : Advanced synthetic techniques like cross-coupling reactions have been employed to create derivatives with enhanced biological activity. These methods facilitate the introduction of functional groups that can improve the pharmacological profile of the compound .
Case Studies and Research Findings
Several studies have highlighted the efficacy and versatility of this compound:
Mechanism of Action
The mechanism of action of 3-Acetyl-1-phenylquinoline-2,4-dione involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division in microorganisms. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes and exhibiting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
3-Azidoquinoline-2,4-diones
- Example: 3-Azido-3-butylquinoline-2,4(1H,3H)-dione (5A) .
- Key Differences : The azido group (-N₃) at C3 enables participation in copper-catalyzed [3+2] cycloaddition reactions with terminal alkynes, forming triazole derivatives. This reactivity is absent in 3-acetyl derivatives due to the electron-withdrawing acetyl group.
- Synthesis : Generated via sodium azide substitution of 3-chloro precursors in DMF .
3-Amino Derivatives
- Example: 3-(Butylamino)-3-phenyl-1H-quinoline-2,4-dione .
- Key Differences: The amino group (-NH-) at C3 enhances nucleophilicity, enabling further alkylation or acylation. In contrast, the acetyl group stabilizes the molecule via conjugation, reducing reactivity toward nucleophiles.
- Applications: Amino derivatives are intermediates for bioactive molecules, whereas acetyl derivatives may serve as stable scaffolds for drug design.
Triazole-Fused Derivatives
- Example: 3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4-dione (3Aa) .
- Key Differences: Triazole rings introduce planar rigidity and hydrogen-bonding capacity, enhancing intermolecular interactions in crystal lattices.
Quinazoline-2,4-diones
- Example : N1-Allyl-N3-benzoylquinazoline-2,4-dione [18a] .
- Key Differences: Quinazoline-diones (two nitrogen atoms in the bicyclic core) exhibit distinct electronic properties compared to quinoline-diones (one nitrogen). The acetyl group in quinoline-diones may lead to different dipole moments and solubility profiles .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for preparing 3-Acetyl-1-phenylquinoline-2,4-dione and its derivatives?
The compound is typically synthesized via Claisen-Schmidt condensation. For example, 3-acetyl-2-methyl-4-phenylquinoline reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under basic conditions (KOH) at room temperature. The product is purified via column chromatography (ethyl acetate/hexane) and recrystallized from acetone, yielding ~72% purity . Analog synthesis can involve varying aldehydes to introduce diverse substituents (e.g., 4-chloro or methoxy groups) .
Q. What spectroscopic methods are used to characterize this compound derivatives?
Key techniques include:
- 1H/13C NMR : Proton environments (e.g., acetyl groups at δ 2.33–2.37 ppm) and aromatic systems are resolved using 500 MHz instruments in CDCl3 or DMSO-d6 .
- IR Spectroscopy : Stretching frequencies for carbonyl groups (1682–1716 cm⁻¹) and acetyl moieties (2124 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Resolves π–π interactions (centroid distances: 3.428–3.770 Å) and molecular packing .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Catalyst Screening : Replace KOH with milder bases (e.g., NaOH) to reduce side reactions .
- Solvent Optimization : Use polar aprotic solvents (DMF) for Pd-catalyzed cross-coupling to introduce aryl groups, achieving 55–60% yields .
- Reaction Time : Extend stirring beyond 12 hours to ensure complete condensation .
Q. How do π–π interactions influence the crystallographic properties of quinoline-2,4-dione derivatives?
Intermolecular π–π stacking between phenyl and quinoline rings stabilizes the crystal lattice, with centroid distances <3.8 Å. These interactions are critical for predicting solubility and solid-state reactivity. Refinement using SHELXL software (via Hirshfeld surface analysis) can quantify these interactions .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Multi-Technique Validation : Cross-validate NMR/IR data with HRMS (e.g., m/z 371.1139 for [M+H]+) to confirm molecular weight .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in substituent positioning .
- Single-Crystal X-ray Diffraction : Resolve disputes over regiochemistry or stereochemistry .
Q. What strategies enable the introduction of diverse substituents into the quinoline-2,4-dione scaffold?
- Suzuki-Miyaura Coupling : Use Pd(PPh3)4 with arylboronic acids to introduce fluorophenyl or methoxyphenyl groups at specific positions (e.g., 4-chloro-3-(4-fluorophenyl) derivatives) .
- Aldehyde Variation : Modify Claisen-Schmidt conditions with substituted benzaldehydes (e.g., 4-chloro, 3-methoxy) to generate analogs .
Q. What are the challenges in refining crystal structures of quinoline-2,4-dione derivatives?
- Disorder Handling : Use SHELXL’s PART instruction to model disordered acetyl or phenyl groups .
- Hydrogen Placement : Apply riding models (C–H = 0.93–0.98 Å) with isotropic displacement parameters (Uiso = 1.2–1.5Ueq) for non-polar H atoms .
Methodological Considerations
- Synthesis : Prioritize Claisen-Schmidt for simplicity or Pd-catalyzed cross-coupling for regioselectivity .
- Characterization : Combine NMR (structural), IR (functional groups), and X-ray (packing) for comprehensive analysis .
- Troubleshooting : Use computational tools (e.g., Mercury for crystallography) to resolve data mismatches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
